molecular formula C15H11BrN2OS2 B2892963 N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896347-98-1

N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2892963
CAS No.: 896347-98-1
M. Wt: 379.29
InChI Key: DOKLEYREKIYRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a chemical compound with the CAS Registry Number 896347-98-1 and a molecular formula of C15H11BrN2OS2, corresponding to a molecular weight of 379.29 g/mol . This research chemical belongs to a class of substituted benzothiazole compounds, which are structures of significant interest in medicinal chemistry and drug discovery research . The compound features a 6-bromobenzo[d]thiazol-2-yl group linked via an amide bond to a 4-(methylthio)benzamide moiety, a structure that may be explored for various biochemical applications. Researchers value this compound primarily for its potential as a key intermediate or building block in organic synthesis. The presence of both bromine and methylthio substituents on the aromatic rings offers reactive sites for further functionalization through cross-coupling reactions and other synthetic transformations. This makes it a valuable scaffold for creating compound libraries for biological screening. While specific mechanism of action data for this exact molecule may be limited, analogs within the benzothiazole family have demonstrated diverse pharmacological activities in scientific literature, making this a compound of interest for structure-activity relationship (SAR) studies. The product is sourced for laboratory use and is typically subject to cold-chain transportation to ensure stability and purity . It is critical to note that this product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLEYREKIYRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the reaction of 6-bromobenzo[d]thiazole with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.

    Reduction: Lithium aluminum hydride, ether as a solvent, and temperatures around 0-25°C.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, and temperatures around 50-100°C.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide with structurally related benzothiazole derivatives:

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Melting Point (°C) Key Functional Attributes Application Context References
This compound 6-Br, 4-SMe ~381.3 (calculated) Not reported High lipophilicity, metabolic stability Hypothesized enzyme inhibition -
Compound 11 () 6-Br, 4-(4-methylpiperazinyl) 432.3 Not specified Enhanced solubility via piperazine Enzyme inhibition studies
ABTB () 6-NH2, unsubstituted benzamide 285.3 Not reported Amine group for chelation Corrosion inhibition
4-bromo-N-[4-(6-methyl-...) () 6-Me, 4-Br (benzamide) 423.3 Not reported Steric hindrance from methyl group Unknown
N-(6-ethoxy-... () 6-OEt, 4-CF3 366.4 Not reported Electron-withdrawing CF3 group Undisclosed
Key Observations:
  • In contrast, the trifluoromethyl (-CF3) group in increases polarity and metabolic resistance .
  • Solubility and Lipophilicity : The methylthio (-SMe) group in the target compound likely increases lipophilicity compared to the hydrophilic 4-methylpiperazinyl group in Compound 11 (). This could affect bioavailability and membrane permeability .
  • Functional Applications: Amino (-NH2) substituents (e.g., ABTB in ) are critical for corrosion inhibition due to metal surface chelation, whereas bromine and methylthio groups may favor pharmacological applications .

Yield Comparison :

  • Compound 11 (): 55% yield via NaH-mediated coupling in THF .
  • ABTB (): Synthesized in two steps (nitration followed by reduction), though yields are unspecified .
  • Triazole-linked derivatives (): 97% yield via click chemistry, highlighting efficiency of modern synthetic techniques .

The target compound’s synthesis would likely mirror these methods, with yields dependent on the reactivity of 4-(methylthio)benzoyl chloride.

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a bromine atom at the 6-position and a methylthio group attached to the benzamide structure. This unique arrangement enhances its chemical reactivity and biological activity.

Compound Name Structural Features Biological Activity Unique Characteristics
This compoundBrominated benzothiazole with methylthio groupAntimicrobial, antiviral, anticancerBromination enhances reactivity
N-(benzo[d]thiazol-2-yl)-4-methylbenzamideUnsubstituted benzothiazoleModerate activity against bacteriaLacks halogen substitution
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-piperidin-1-yl)ethylamino)benzamidesContains piperidine moietyPotential CNS activityPiperidine enhances solubility

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown efficacy against various pathogens, including:

  • Mycobacterium tuberculosis : A study suggested that compounds with similar structures can inhibit the proliferation of this bacterium, indicating potential therapeutic applications against tuberculosis .
  • Viral Infections : The compound has also demonstrated activity against viruses such as the hepatitis C virus, suggesting a broader spectrum of antiviral activity .

Anticancer Activity

The compound's potential as an anticancer agent is supported by various studies. For instance:

  • In vitro tests have shown that derivatives of benzothiazole can inhibit cancer cell proliferation significantly. Specifically, compounds similar to this compound were evaluated for their ability to induce apoptosis and cell cycle arrest in cancer cell lines .
  • The mechanism of action may involve interaction with molecular targets such as enzymes and receptors that are crucial in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been noted in several studies:

  • It has been shown to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α in cell-based assays, suggesting its utility in treating inflammatory conditions .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that compounds related to this compound exhibited minimal inhibitory concentrations (MICs) against various bacterial strains, showcasing their potential as effective antimicrobial agents .
  • Anticancer Properties : In research involving human cancer cell lines (A431, A549, H1299), derivatives similar to this compound displayed significant cytotoxic effects, promoting apoptosis at concentrations as low as 1 μM .
  • Mechanistic Insights : The compound's mechanism involves interactions with specific molecular targets that modulate cellular pathways associated with inflammation and cancer progression, warranting further biochemical studies for detailed elucidation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Bromination : Introducing bromine at the 6-position of the benzothiazole core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide, 60–80°C) .

Amide Coupling : Reacting the brominated benzothiazole-2-amine with 4-(methylthio)benzoyl chloride via a nucleophilic acyl substitution. Catalytic agents like HOBt/DCC or EDCI improve yields (typically 70–85%) .

  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and stoichiometry to minimize side products. Purity is confirmed via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Resolve substituent effects (e.g., methylthio group at δ ~2.5 ppm; bromine-induced deshielding on benzothiazole protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C15H12BrN2OS2: 411.95; experimental: 411.96) .
  • HPLC : Assess purity (>95% preferred for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) with 24–48 hr incubation .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Replace bromine with Cl, F, or NO2; vary methylthio to ethylthio or sulfonyl groups .
  • Biological Profiling : Compare IC50 values across analogs in enzyme assays (e.g., kinase panels) to identify critical substituents .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR, tubulin) .

Q. How can low yields during the final amide coupling step be addressed?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like PyBOP or T3P, which may enhance efficiency in polar aprotic solvents .
  • Side Reaction Mitigation : Add molecular sieves to absorb HBr byproducts or use Schlenk techniques to exclude moisture .
  • Process Monitoring : Use in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should contradictions in biological data (e.g., high in vitro activity but low cellular efficacy) be resolved?

  • Methodological Answer :

  • Purity Verification : Re-examine compound purity via HPLC-MS; impurities like unreacted starting materials may skew results .
  • Solubility Optimization : Use DMSO/carrier systems (e.g., cyclodextrins) to improve bioavailability in cellular assays .
  • Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

Q. What strategies can elucidate the mechanism of action for this compound in cancer cells?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., cell cycle regulators) .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.